molecular formula C10H12N2O4S B13552287 1,3-dimethyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-6-carboxylic acid

1,3-dimethyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-6-carboxylic acid

Cat. No.: B13552287
M. Wt: 256.28 g/mol
InChI Key: KYFCBTPJLRHNOM-UHFFFAOYSA-N
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Description

1,3-dimethyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-6-carboxylic acid is a heterocyclic compound that belongs to the benzothiadiazine family This compound is characterized by its unique structure, which includes a benzene ring fused with a thiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzene derivatives with thiadiazine precursors in the presence of catalysts such as azobisisobutyronitrile (AIBN) and hypophosphorous acid (H3PO2) under reflux conditions in 1-propanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiadiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiadiazine derivatives.

Scientific Research Applications

1,3-dimethyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular pathways involved in oxidative stress and inflammation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-6-carboxylic acid is unique due to its specific combination of a benzene ring fused with a thiadiazine ring and the presence of both methyl and carboxylic acid groups

Properties

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28 g/mol

IUPAC Name

1,3-dimethyl-2,2-dioxo-4H-2λ6,1,3-benzothiadiazine-6-carboxylic acid

InChI

InChI=1S/C10H12N2O4S/c1-11-6-8-5-7(10(13)14)3-4-9(8)12(2)17(11,15)16/h3-5H,6H2,1-2H3,(H,13,14)

InChI Key

KYFCBTPJLRHNOM-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C=CC(=C2)C(=O)O)N(S1(=O)=O)C

Origin of Product

United States

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